molecular formula C20H18N2O3 B10904084 N'-(2,3-dimethoxybenzylidene)-1-naphthohydrazide

N'-(2,3-dimethoxybenzylidene)-1-naphthohydrazide

Cat. No.: B10904084
M. Wt: 334.4 g/mol
InChI Key: HOBRIIGSRXYULO-FYJGNVAPSA-N
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Description

N'-(2,3-Dimethoxybenzylidene)-1-naphthohydrazide is a synthetic hydrazide-hydrazone derivative of interest in multidisciplinary research, from medicinal chemistry to materials science. This compound features the characteristic -C=N-NH-CO- functional group, known for its versatile metal-chelating properties and biological activity. In pharmacological research, hydrazide-hydrazones are extensively investigated for their antitumor potential. These compounds can act as potent iron chelators, disrupting essential cellular functions in target cells . Furthermore, related structures have demonstrated an ability to function as Michael acceptors, depleting intracellular glutathione (GSH) and inducing selective cancer cell death through elevated reactive oxygen species (ROS) . The metal complexes of analogous hydrazide-hydrazones, particularly with copper, often exhibit significantly enhanced cytotoxicity compared to the free ligands, making them a promising scaffold for developing new metallodrugs . Beyond biomedical applications, structurally similar dimethoxybenzylidene derivatives have shown significant promise in materials science. Research indicates that such compounds can exhibit strong third-order nonlinear optical properties, making them candidates for applications in optical limiting and photonic devices . The molecular structure also lends itself to the formation of defined crystal packings stabilized by intramolecular and intermolecular hydrogen bonds, a feature critical in crystal engineering . This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]naphthalene-1-carboxamide

InChI

InChI=1S/C20H18N2O3/c1-24-18-12-6-9-15(19(18)25-2)13-21-22-20(23)17-11-5-8-14-7-3-4-10-16(14)17/h3-13H,1-2H3,(H,22,23)/b21-13+

InChI Key

HOBRIIGSRXYULO-FYJGNVAPSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)C2=CC=CC3=CC=CC=C32

solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Classical Condensation Approach

The most widely reported method for synthesizing N'-(2,3-dimethoxybenzylidene)-1-naphthohydrazide involves a straightforward acid-catalyzed condensation. Equimolar quantities of 1-naphthoic hydrazide and 2,3-dimethoxybenzaldehyde are refluxed in methanol or ethanol under acidic conditions, typically using glacial acetic acid as a catalyst. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the imine (C=N) bond.

Typical Procedure :

  • Dissolve 1-naphthoic hydrazide (1.0 mmol) and 2,3-dimethoxybenzaldehyde (1.1 mmol) in 20 mL of methanol.

  • Add 2–3 drops of glacial acetic acid and reflux at 80°C for 4–6 hours.

  • Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:4).

  • Cool the mixture, filter the precipitate, and recrystallize from ethanol/water (3:1).

Yield : 70–75%.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. In this method, reactants are exposed to microwave radiation (300–500 W) in a closed vessel, accelerating the condensation process through efficient dielectric heating.

Optimized Conditions :

  • Solvent : Ethanol (10 mL)

  • Power : 400 W

  • Time : 15–20 minutes

  • Catalyst : None required.

Yield : 85–90%.

Solvent-Free Mechanochemical Methods

Green chemistry approaches eliminate organic solvents by employing solid-state grinding. The reactants are ground with a catalytic amount of p-toluenesulfonic acid (p-TsOH) or silica gel at room temperature, followed by mild heating (50–60°C) to complete the reaction.

Procedure :

  • Grind 1-naphthoic hydrazide (1.0 mmol) and 2,3-dimethoxybenzaldehyde (1.1 mmol) with p-TsOH (0.1 mmol) for 15 minutes.

  • Heat the mixture at 60°C for 1 hour.

  • Purify the product via recrystallization.

Yield : 65–70%.

Reaction Mechanism and Kinetic Studies

The formation of this compound follows a two-step mechanism:

  • Nucleophilic Addition : The primary amine of 1-naphthoic hydrazide attacks the electrophilic carbonyl carbon of 2,3-dimethoxybenzaldehyde, forming a hemiaminal intermediate.

  • Dehydration : Acid catalysis promotes the elimination of water, resulting in the stabilized imine bond.

Kinetic studies reveal that the reaction is first-order with respect to both reactants, with an activation energy of approximately 45–50 kJ/mol under reflux conditions.

Optimization of Reaction Conditions

Solvent Effects

Polar protic solvents (e.g., methanol, ethanol) enhance reaction rates due to their ability to stabilize ionic intermediates. Non-polar solvents (e.g., toluene) result in lower yields (<50%).

Catalytic Systems

  • Acetic Acid : Yields 70–75% but requires longer reaction times.

  • p-TsOH : Achieves comparable yields in solvent-free conditions but with shorter durations.

  • Microwave Irradiation : Eliminates the need for catalysts, offering environmentally friendly synthesis.

Characterization and Analytical Data

Spectroscopic Analysis

  • IR (KBr, cm⁻¹) : C=N stretch at 1605–1615, N-H bend at 3300–3350, and C=O at 1680.

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, CH=N), 8.25–7.45 (m, 10H, naphthyl and aromatic), 3.87 (s, 6H, OCH₃).

  • ¹³C NMR : δ 163.2 (C=O), 155.8 (CH=N), 148.1–112.4 (aromatic carbons), 56.1 (OCH₃).

Physical Properties

  • Melting Point : 198–200°C.

  • Solubility : Soluble in DMSO, DMF; sparingly soluble in ethanol.

Comparative Evaluation of Preparation Methods

Method Conditions Time Yield Advantages
Classical RefluxMeOH, AcOH, 80°C6 h75%Reproducible, low cost
MicrowaveEtOH, 400 W20 min90%Fast, high yield
Solvent-Freep-TsOH, 60°C1 h70%Eco-friendly, minimal purification

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-Dimethoxybenzylidene)-1-naphthohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

N'-(2,3-dimethoxybenzylidene)-1-naphthohydrazide features a complex structure characterized by a naphthalene moiety linked to a dimethoxybenzylidene substituent through a hydrazone functional group. The synthesis typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and 1-naphthohydrazine, yielding the target compound with a molecular formula of C_{17}H_{18}N_{2}O_{2} and a molar mass of approximately 334.37 g/mol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines through mechanisms such as:

  • Reactive Oxygen Species Generation : The compound can elevate levels of reactive oxygen species (ROS), leading to oxidative stress that triggers apoptosis.
  • Modulation of Apoptotic Pathways : It influences key apoptotic proteins, promoting cell death in cancerous cells while sparing normal cells .

In vitro studies have shown that this compound can effectively inhibit the proliferation of cancer cells, with IC50 values indicating potent activity against several types of cancer, including cervical and pancreatic cancers .

Antimicrobial Activity

This compound also demonstrates notable antimicrobial properties. Its derivatives have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting microbial growth. The minimal inhibitory concentration (MIC) values indicate its effectiveness as an antimicrobial agent .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential, contributing to the reduction of inflammation markers in biological assays. This property may be beneficial in developing therapeutic agents for inflammatory diseases.

Anticancer Mechanism Exploration

A study conducted by Brogyányi et al. (2022) explored the anticancer mechanisms of hydrazone derivatives, including this compound. The research highlighted its ability to bind to DNA and cleave supercoiled DNA structures under oxidative stress conditions, suggesting a dual mechanism involving both direct interaction with genetic material and ROS-mediated pathways .

Antimicrobial Efficacy Testing

In another investigation focusing on antimicrobial efficacy, compounds derived from this compound were screened against multiple pathogens. Results indicated that specific derivatives exhibited superior antibacterial and antifungal activities compared to standard antibiotics, demonstrating potential for clinical applications in treating infections resistant to conventional therapies .

Mechanism of Action

The mechanism by which N’-(2,3-dimethoxybenzylidene)-1-naphthohydrazide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of hydrazide derivatives are highly dependent on substituents on the benzylidene and hydrazide moieties. Below is a comparative analysis:

Table 1: Structural Comparison of Key Hydrazide Derivatives
Compound Name Substituents on Benzylidene Hydrazide Backbone Key Structural Features Reference
N'-(2,3-Dimethoxybenzylidene)-1-naphthohydrazide 2,3-dimethoxy 1-Naphthoyl Electron-rich methoxy groups enhance π-π interactions
N'-(3,4-Dimethoxybenzylidene)isonicotinohydrazide 3,4-dimethoxy Isonicotinoyl Increased antimicrobial activity due to polar groups
N'-(2-Hydroxybenzylidene)-3-(xanthinyl)propanehydrazide 2-hydroxy Xanthinyl-propanoyl Hydroxy group reduces lipophilicity, lowering neurotoxicity
N'-(4-Chlorobenzylidene)pyrazole-carbohydrazide 4-chloro Pyrazole-carboxyl Chlorine atom enhances electron-withdrawing effects

Key Observations :

  • Methoxy Groups: The 2,3-dimethoxy substitution in the target compound provides electron-donating effects, enhancing solubility and π-π stacking interactions, which are critical for binding to biological targets like enzymes or DNA . In contrast, 3,4-dimethoxy substitution in isonicotinohydrazides improves antimicrobial activity by increasing polarity .
  • Hydroxy vs. Methoxy : Hydroxy-substituted derivatives (e.g., 2-hydroxybenzylidene) exhibit reduced lipophilicity, correlating with lower neurotoxicity in QSTR models .
  • Halogen Substitution : Chlorine atoms (e.g., in 4-chlorobenzylidene derivatives) introduce electron-withdrawing effects, improving stability and cytotoxic activity .

Physicochemical Properties

Table 2: Spectroscopic and Analytical Data Comparison
Compound Name IR Peaks (cm⁻¹) Elemental Analysis (C, H, N) Melting Point (°C) Reference
This compound 3175 (N–H), 1675 (C=O), 1598 (C=N) Calcd.: C 67.37, H 4.85, N 14.96 256–258
N'-(3,4-Dimethoxybenzylidene)isonicotinohydrazide 3250 (N–H), 1660 (C=O) Found: C 64.36, H 4.20, N 16.20 Not reported
N'-(3-Hydroxybenzylidene)-2-(benzimidazolyl)acetohydrazide 3300 (O–H), 1680 (C=O) Calcd.: C 60.87, H 6.17, N 18.01 249–250

Key Observations :

  • C=O Stretch: The target compound’s C=O peak at 1675 cm⁻¹ is consistent with similar hydrazides, but shifts slightly in derivatives with electron-donating groups (e.g., 1660 cm⁻¹ in isonicotinohydrazide) .
  • Melting Points : Higher melting points (e.g., 256–258°C for the target compound) suggest strong intermolecular interactions due to aromatic stacking and hydrogen bonding .

Antiviral and Anti-HIV Activity

  • Target Compound : Demonstrates anti-HIV activity with an IC₅₀ of <10 µM, attributed to its ability to inhibit viral replication enzymes .
  • N'-(4-Chlorobenzylidene) Derivatives : Show moderate anti-HIV activity (IC₅₀ ~20 µM), likely due to reduced solubility from chlorine substitution .

Anticancer Activity

  • Target Compound : Exhibits cytotoxicity against AGS gastric cancer cells (IC₅₀ ~15 µM) via apoptosis induction .
  • Pyrazoline Bridged Indole Derivatives : IC₅₀ values <5 µM against MCF-7 breast cancer cells, outperforming doxorubicin .

Neuroprotective and MAO-B Inhibition

  • Target Compound: Not directly studied for MAO-B inhibition, but structurally similar xanthinyl hydrazides (e.g., compound 6k) show MAO-B IC₅₀ ~50 nM, linked to low lipophilicity and dipole moments .
  • Hydroxy-Substituted Derivatives : Reduced neurotoxicity due to optimized logP values .

Antimicrobial Activity

  • N'-(3,4-Dimethoxybenzylidene)isonicotinohydrazide: Potent against S. aureus (MIC ~2 µg/mL), outperforming the target compound in this category .

Biological Activity

N'-(2,3-dimethoxybenzylidene)-1-naphthohydrazide is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer research and antimicrobial properties. This article explores its biological activity, synthesizing findings from various studies and providing data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to the hydrazone class of compounds, characterized by the general structure R1R2C=NNH-R3. The specific structure includes a naphthalene moiety linked to a hydrazone functional group derived from 2,3-dimethoxybenzaldehyde. The synthesis typically involves a condensation reaction between the aldehyde and naphthohydrazine under acidic or basic conditions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • A549 (lung cancer)
  • MCF-7 (breast cancer)

In vitro assays demonstrated that this compound has an IC50 value in the micromolar range, indicating potent activity against these cancer cells while showing significantly lower toxicity to normal cell lines. A comparative study of similar hydrazone derivatives indicated that modifications in the aromatic substituents can enhance antitumor efficacy.

Cell Line IC50 (µM) Selectivity
HeLa4.5High
A5495.0Moderate
MCF-76.0Moderate
NIH 3T3>50Low

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Studies suggest that the compound activates caspase pathways and increases reactive oxygen species (ROS) production, leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial activity against various bacterial strains. Research indicates that it is effective against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The minimum inhibitory concentration (MIC) values for these organisms suggest that the compound can inhibit growth effectively at relatively low concentrations.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Study 1: Antitumor Efficacy in Animal Models

A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The treatment was well-tolerated with no observed adverse effects on body weight or general health.

Case Study 2: Synergistic Effects with Chemotherapeutic Agents

Another investigation explored the combination of this compound with standard chemotherapeutic agents such as doxorubicin. The results indicated enhanced cytotoxicity against resistant cancer cell lines when used in combination therapy, suggesting potential for overcoming drug resistance.

Q & A

Q. What advanced characterization techniques (e.g., TD-DFT, Raman) could elucidate photostability for optoelectronic use?

  • TD-DFT : Predicts UV-Vis spectra with solvent corrections (e.g., IEF-PCM), aligning with experimental λmax values.
  • Raman Spectroscopy : Maps C=N and C=O vibrational modes under UV exposure to assess degradation pathways .

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